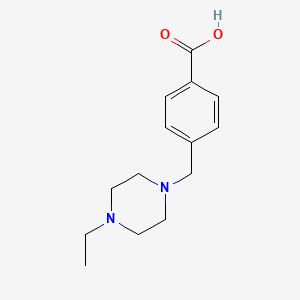

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJVYOLTWZXGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428099 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895519-97-8 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

Introduction

This compound is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and drug development. Structurally analogous to the well-documented 4-(4-methyl piperazin-1-ylmethyl)benzoic acid, a critical intermediate in the synthesis of the landmark anti-cancer drug Imatinib, this ethyl derivative serves as a valuable building block for creating novel pharmaceutical candidates.[1][2][3] The substitution of the methyl group with an ethyl group on the piperazine ring can subtly yet significantly alter the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), including its solubility, metabolic stability, and target binding affinity.

This guide provides a detailed exploration of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations for each approach. We will delve into two robust and industrially relevant synthetic strategies: Nucleophilic Substitution and Direct Reductive Amination .

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals two logical bond disconnections, forming the basis of our primary synthetic strategies. Disconnecting the C-N bond between the benzylic carbon and the piperazine nitrogen suggests a nucleophilic substitution reaction between a benzyl electrophile and N-ethylpiperazine. Alternatively, the same C-N bond can be formed via reductive amination, pointing to a reaction between a benzaldehyde and N-ethylpiperazine.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Synthesis via Nucleophilic Substitution

This pathway is arguably the most direct and is widely documented for the methyl analog in various patents, making it a highly reliable and scalable method.[4] The core of this strategy is a classic SN2 reaction where the secondary amine of N-ethylpiperazine acts as a nucleophile, displacing a halide from the benzylic position of a 4-(halomethyl)benzoic acid derivative.

Mechanistic Rationale & Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic carbon of 4-(chloromethyl)benzoic acid is electrophilic due to the electron-withdrawing nature of the chlorine atom. N-ethylpiperazine, a secondary amine, serves as a potent nucleophile, attacking this carbon and displacing the chloride ion.

An inorganic base (e.g., NaHCO₃, K₂CO₃, NaOH) is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) formed as a byproduct. This is critical because the protonation of the N-ethylpiperazine starting material by HCl would render it non-nucleophilic, quenching the reaction. The choice of a mild, non-nucleophilic base like sodium bicarbonate prevents competition with the primary nucleophile.

A significant potential side reaction is the formation of a quaternary ammonium salt, where the newly formed tertiary amine product reacts with another molecule of 4-(chloromethyl)benzoic acid.[5] This can be mitigated by controlling stoichiometry (avoiding a large excess of the alkylating agent) and reaction temperature.

Caption: Workflow for Nucleophilic Substitution Pathway.

Detailed Experimental Protocol

-

Starting Materials:

-

4-(Chloromethyl)benzoic acid[6]

-

N-Ethylpiperazine

-

Sodium Bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of 4-(chloromethyl)benzoic acid (1.0 eq) in DMF, add sodium bicarbonate (2.0 eq).

-

Add N-ethylpiperazine (1.1 to 1.2 eq) to the mixture.

-

Heat the reaction mixture to 30-50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water, which may cause the product to precipitate.

-

If a precipitate forms, isolate the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

If no precipitate forms, perform an aqueous workup. Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 6-7) to induce precipitation. Alternatively, extract the product into a suitable organic solvent after basification.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

-

Data Presentation

| Reagent | Molar Eq. | Role | Key Consideration |

| 4-(Chloromethyl)benzoic acid | 1.0 | Electrophile | Purity is critical; can be synthesized from p-toluic acid.[6] |

| N-Ethylpiperazine | 1.1 - 1.2 | Nucleophile | A slight excess ensures complete consumption of the electrophile. |

| Sodium Bicarbonate | 2.0 | Base (Acid Scavenger) | Neutralizes HCl byproduct without competing as a nucleophile. |

| DMF / Acetonitrile | - | Solvent | Polar aprotic solvent, facilitates SN2 kinetics. |

Pathway 2: Synthesis via Reductive Amination

Reductive amination is a powerful and highly efficient method for C-N bond formation, often proceeding in a single pot with high yields.[7] This pathway involves the reaction of 4-formylbenzoic acid with N-ethylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Mechanistic Rationale & Causality

The reaction begins with the nucleophilic attack of N-ethylpiperazine on the carbonyl carbon of 4-formylbenzoic acid, forming a hemiaminal intermediate. Under mildly acidic conditions (which can be provided by the benzoic acid moiety itself or an additive), the hemiaminal dehydrates to form a resonance-stabilized iminium ion.

This electrophilic iminium ion is then rapidly and selectively reduced by a hydride-donating reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, but it is highly effective at reducing the intermediate iminium ion. This selectivity prevents side reactions and leads to cleaner product formation.[7]

Caption: Workflow for Reductive Amination Pathway.

Detailed Experimental Protocol

-

Starting Materials:

-

4-Formylbenzoic acid

-

N-Ethylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

-

Procedure:

-

Suspend 4-formylbenzoic acid (1.0 eq) in DCE or DCM in a round-bottom flask under an inert atmosphere.

-

Add N-ethylpiperazine (1.0-1.2 eq) to the suspension. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[8]

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some gas evolution.

-

Stir the reaction at room temperature for 4-24 hours. Monitor for completion using TLC or LC-MS.

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography or recrystallization as needed.

-

Data Presentation

| Reagent | Molar Eq. | Role | Key Consideration |

| 4-Formylbenzoic acid | 1.0 | Carbonyl Source | Must be free of the corresponding carboxylic acid impurity. |

| N-Ethylpiperazine | 1.0 - 1.2 | Amine Source | Forms the iminium ion intermediate. |

| Sodium triacetoxyborohydride | 1.2 - 1.5 | Reducing Agent | Mild and selective for iminium ions over aldehydes.[7] |

| DCE / DCM | - | Solvent | Anhydrous conditions are preferred for optimal results. |

Comparative Analysis & Conclusion

Both the nucleophilic substitution and reductive amination pathways offer effective and scalable methods for the synthesis of this compound.

-

Nucleophilic Substitution is often favored in industrial settings due to the relatively low cost of the starting materials (4-(chloromethyl)benzoic acid). However, it can be prone to over-alkylation, forming quaternary salt impurities that may require additional purification steps.[5]

-

Reductive Amination is an excellent laboratory-scale and potentially pilot-scale method known for its high efficiency and clean reaction profiles.[7] The use of the specialized reducing agent NaBH(OAc)₃ makes it a highly selective "one-pot" procedure, often simplifying workup and purification.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity profile of the final product. Both methods represent robust chemical transformations that are fundamental to the toolkit of the modern medicinal and process chemist.

References

- An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances.

- An optimized approach in the synthesis of Imatinib intermediates and its analogues. [Source document, specific publication details not fully available in search results].

- A novel synthesis of imatinib and its intermediates. ResearchGate.

- An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. ResearchGate.

- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health.

- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. [Source document, specific publication details not fully available in search results].

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.

- Synthesis of 4-(chloromethyl)-benzoic acid. PrepChem.com.

- How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Source document, specific publication details not fully available in search results].

- A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate.

- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.

Sources

- 1. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 5. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" chemical properties

An In-depth Technical Guide on 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acids: A Focus on the Ethyl Derivative and its Methyl Analog

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of small molecules as therapeutic agents rely on a versatile toolbox of chemical building blocks. Among these, the 4-(piperazin-1-ylmethyl)benzoic acid scaffold is of significant interest. This structure provides a unique combination of a rigid aromatic carboxylic acid, which can participate in hydrogen bonding and salt formation, and a flexible piperazine moiety, which is crucial for modulating pharmacokinetic properties like solubility and cell permeability.

This guide provides a detailed technical overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid , a key intermediate in the synthesis of novel pharmaceutical compounds.[1] Due to the limited availability of public data on this specific ethyl derivative, this document will draw extensively on the chemical properties and established protocols of its close and well-documented structural analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid . The methyl analog is renowned for its critical role as a precursor to Imatinib, a landmark tyrosine kinase inhibitor used in cancer therapy.[2][3] By comparing and contrasting these two molecules, we can provide researchers and drug development professionals with a robust framework for understanding and utilizing this important class of compounds.

Part 1: Molecular Structure and Physicochemical Properties

The core structure consists of a benzoic acid substituted at the 4-position with a methylene bridge linked to the nitrogen of an N-alkylated piperazine ring. The only distinction between the two molecules discussed is the alkyl group on the distal piperazine nitrogen: an ethyl group versus a methyl group.

Caption: Comparative molecular structures.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties for both the ethyl and methyl derivatives. The slightly larger ethyl group results in a predictable increase in molecular weight and boiling point.

| Property | 4-(4-Ethyl piperazin-1-ylmethyl)benzoic acid | 4-(4-Methyl piperazin-1-ylmethyl)benzoic acid | Reference(s) |

| CAS Number | 895519-97-8 | 106261-48-7 | [1][4] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₃H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 248.32 g/mol | 234.29 g/mol | [1][4] |

| Appearance | - (Expected: White crystalline powder) | White crystalline powder | [3][5] |

| Boiling Point | 390.3 ± 32.0 °C (Predicted) | 377.2 ± 32.0 °C | [1][3] |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) | 1.175 g/cm³ | [1][3] |

| Flash Point | - | 181.9 °C | [3] |

| Water Solubility | - (Expected: Slightly soluble) | Slightly soluble in water | [5][6] |

Part 2: Synthesis and Reaction Pathways

While specific synthesis routes for the ethyl derivative are not widely published, the methodologies for the methyl analog are well-established and directly applicable by substituting N-methylpiperazine with N-ethylpiperazine. The primary strategies include nucleophilic substitution and reductive amination.

Workflow: Synthesis via Nucleophilic Substitution

This is a robust and common method for industrial-scale production. It involves the reaction of a halo-methyl benzoic acid derivative with the corresponding N-alkylpiperazine.

Caption: General workflow for synthesis.

Protocol: Synthesis via Reductive Amination

Reductive amination offers a high-yield, one-pot synthesis under mild conditions, making it an excellent choice for laboratory-scale synthesis and process development.[7] This protocol is adapted from the synthesis of the methyl analog.

Materials:

-

4-Formylbenzoic acid

-

N-Ethylpiperazine (1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in the chosen solvent, add N-ethylpiperazine (1.2 eq).

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the carboxylic acid.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the final compound. While specific spectra for the ethyl derivative are not available, we can predict the key signals based on the data for the methyl analog and the principles of NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for the Methyl Analog: A reported ¹H NMR spectrum for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid in DMSO-d₆ shows the following key peaks[6]:

-

δ 7.89 (d, 2H, J=8.1Hz): Protons on the aromatic ring ortho to the carboxylic acid group.

-

δ 7.41 (d, 2H, J=8.0Hz): Protons on the aromatic ring ortho to the methylene bridge.

-

δ 3.18-3.95 (m, 8H): Protons of the piperazine ring and the benzylic CH₂ bridge.

-

δ 2.44 (bs, 2H): Likely piperazine protons.

-

δ 2.27 (s, 3H): Protons of the N-methyl group.

Expected ¹H NMR Characteristics for the Ethyl Analog: For 4-(4-ethyl piperazin-1-ylmethyl)benzoic acid, the aromatic and benzylic signals would be nearly identical. The key difference would be the replacement of the methyl singlet with signals corresponding to the N-ethyl group:

-

A quartet (signal split into 4 lines) around δ 2.4-2.6 ppm for the -N-CH₂ -CH₃ protons.

-

A triplet (signal split into 3 lines) around δ 1.0-1.2 ppm for the -N-CH₂-CH₃ protons.

Other Analytical Techniques

-

¹³C NMR: Would be used to confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight. For the ethyl derivative, the expected [M+H]⁺ ion would be at m/z 249.16.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound, typically aiming for ≥99% for pharmaceutical intermediates.[3]

Part 4: Applications and Significance in Drug Discovery

The primary application of this compound is as a versatile building block for the synthesis of biologically active molecules.[1] The piperazine moiety is a well-known "privileged" structure in medicinal chemistry, often incorporated to improve aqueous solubility and bioavailability.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acid Scaffolds in Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the "mechanism of action" of the "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" moiety not as a standalone therapeutic agent, but as a critical pharmacophore in the design of targeted therapies, with a primary focus on its role in the synthesis and function of tyrosine kinase inhibitors such as Imatinib.

Introduction: The Strategic Importance of the Piperazinyl-Methyl-Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, certain structural motifs have emerged as foundational building blocks. The 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid scaffold is a prime example of such a pharmacophore. While compounds like "this compound" and its more common methyl analog are not typically developed as final drug products, their "mechanism of action" can be understood through their instrumental role in facilitating the therapeutic effect of the final active pharmaceutical ingredient (API).

This guide will deconstruct the function of this scaffold, using the well-documented case of Imatinib, a revolutionary tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2] The core value of this chemical entity lies in its contribution to the solubility, cell permeability, and target engagement of the final drug molecule.

The Chemical "Mechanism of Action": A Tale of Two Moieties

The 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid structure can be dissected into two key functional components: the benzoic acid group and the N-alkylated piperazine ring. Each plays a distinct and crucial role in the overall efficacy of the final drug.

-

The Benzoic Acid Moiety: This portion of the molecule provides a carboxylic acid handle that is essential for the synthesis of the final drug. It serves as a reactive site for amide bond formation, a common and robust method for linking different pharmacophoric fragments together.[3] In the context of Imatinib synthesis, this group is ultimately converted to an amide that links to the aminopyrimidine core of the drug.

-

The N-Alkyl Piperazine Moiety: The piperazine ring, particularly when N-alkylated (with a methyl or ethyl group), is a classic example of a "solubilizing group" in medicinal chemistry. Its basic nitrogen atoms can be protonated at physiological pH, rendering the molecule more water-soluble. This enhanced solubility is critical for drug formulation and bioavailability. Furthermore, the piperazine group can form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the target kinase, contributing to the overall binding affinity and selectivity of the inhibitor.

The diagram below illustrates the conceptual breakdown of this scaffold's role as a synthetic intermediate.

Caption: Role of the scaffold's components in drug synthesis and function.

Case Study: The Role of the Scaffold in the Mechanism of Action of Imatinib

Imatinib functions by targeting and inhibiting specific tyrosine kinases, most notably BCR-Abl, the fusion protein driving chronic myeloid leukemia. It acts as a competitive inhibitor at the ATP-binding site of the kinase domain. The 4-(4-methylpiperazin-1-ylmethyl)benzoyl moiety, derived from the intermediate, is crucial for this action.

-

Conformational Lock: Imatinib binds to the inactive "DFG-out" conformation of the Abl kinase domain. The piperazinyl-methyl group extends towards the solvent-exposed region of the ATP-binding site.

-

Solubility and Orientation: The protonated piperazine group enhances the solubility of the drug and correctly orients the molecule within the binding pocket.

-

Key Interactions: While the core of the Imatinib molecule forms critical hydrogen bonds deep within the active site, the piperazine moiety makes important contacts with the surface of the enzyme, contributing to the overall high binding affinity and specificity.

The following diagram illustrates the simplified signaling pathway inhibited by a generic tyrosine kinase inhibitor derived from this scaffold.

Caption: Inhibition of a tyrosine kinase signaling pathway by a competitive inhibitor.

Experimental Protocols: Synthesis and Application

The "action" of this compound is best demonstrated through its synthesis and subsequent use in creating a larger molecule. The following protocols are illustrative of the standard procedures in medicinal chemistry.

Protocol: Synthesis of 4-((4-Alkylpiperazin-1-yl)methyl)benzoic Acid

This protocol describes a general method for synthesizing the title compound via reductive amination, a common and efficient method.[3]

Materials:

-

4-Formylbenzoic acid

-

1-Ethylpiperazine (or 1-Methylpiperazine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in a 10:1 mixture of DCM/MeOH, add 1-ethylpiperazine (1.2 eq). Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid.

Protocol: Amide Coupling to a Generic Amine Core

This protocol demonstrates how the synthesized intermediate is used to form the final amide bond.

Materials:

-

4-((4-Ethylpiperazin-1-yl)methyl)benzoic acid (1.0 eq)

-

A generic amine-containing core (e.g., 4-amino-N-methylbenzamide) (1.0 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

Activation: In a round-bottom flask, dissolve 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid in DMF. Add HATU and DIPEA and stir at room temperature for 20 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-containing core to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the final amide-coupled product.

The following workflow diagram illustrates this two-stage process.

Caption: Synthetic workflow from starting materials to a final product.

Data Summary and Physicochemical Properties

The physicochemical properties of these intermediates are critical for their function in synthesis and for the properties of the final drug.

| Property | 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | This compound |

| CAS Number | 106261-48-7[2][4][5][6] | 895519-97-8[7] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1][4][5] | C₁₄H₂₀N₂O₂[7] |

| Molecular Weight | 234.29 g/mol [2][4][5][8] | 248.32 g/mol [7] |

| Primary Role | Intermediate for Imatinib and other kinase inhibitors[1][2][8][9] | Intermediate for kinase inhibitors and other bioactive molecules[7] |

| Key Feature | Provides a reactive handle and a solubilizing group[8] | Structure allows for easy functionalization[7][8] |

Conclusion

The "mechanism of action" of this compound and its analogs is best understood from a medicinal chemistry perspective. It is not a direct modulator of biological pathways but rather an essential structural component whose deliberate design enables the therapeutic action of more complex molecules like Imatinib. Its benzoic acid function provides a synthetic linchpin, while the N-alkyl piperazine moiety imparts crucial physicochemical properties that ensure the final drug can reach and effectively bind to its target. For drug development professionals, understanding the role of such intermediates is fundamental to the rational design of next-generation targeted therapies.

References

- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2025). Google Vertex AI Search.

- A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. (2025).

- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. (n.d.). MySkinRecipes.

- Exploring 4-[(4-Methyl-1-piperazinyl)

- 4-(4-Methylpiperazin-1-yl)methyl Benzoic Acid Dihydrochloride: A Vital Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). MySkinRecipes.

- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782. (n.d.). PubChem.

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7. (2025). ChemicalBook.

- 106261-48-7|4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. (n.d.). BLDpharm.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 6. 106261-48-7|4-((4-Methylpiperazin-1-yl)methyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid [myskinrecipes.com]

- 9. nbinno.com [nbinno.com]

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" CAS number

An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Key Intermediate in Targeted Cancer Therapy

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical synthesis. While the initial topic of interest was its ethyl-analog, 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid (CAS No. 895519-97-8), the vast majority of scientific literature and industrial application centers on the methyl- Titled compound (CAS No. 106261-48-7) due to its critical role as a precursor to the tyrosine kinase inhibitor, Imatinib. This guide will delve into the chemical properties, synthesis, and applications of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Core Compound Identification

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a derivative of benzoic acid and a member of the piperazine family. Its structure, featuring a benzoic acid moiety linked to a methylpiperazine group via a methylene bridge, makes it a versatile building block in medicinal chemistry.

CAS Number: 106261-48-7[1][2][3][4][5][6]

The dihydrochloride salt of this compound is also commonly used and has the CAS number 106261-49-8.[7][8]

Physicochemical Properties

Understanding the fundamental properties of a compound is crucial for its application in synthesis and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C13H18N2O2 | [1][3][5][6] |

| Molecular Weight | 234.29 g/mol | [1][3][5][6] |

| Appearance | White to off-white crystalline powder | [3][4][7] |

| Density | 1.175 g/cm³ | [3][4] |

| Boiling Point | 377.198 °C at 760 mmHg | [3][4] |

| Flash Point | 181.923 °C | [3] |

| Water Solubility | Slightly soluble | [4] |

| Solubility | Soluble in organic solvents | [3] |

Synthesis Methodologies

The synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a critical process, with various routes developed to ensure high yield and purity, essential for its use in pharmaceutical manufacturing.[9]

Common Synthetic Pathway: Reductive Amination

A prevalent and efficient method involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine. This approach is favored for its scalability and high yields.[10]

Caption: Reductive amination synthesis route.

Alternative Synthetic Route: Nucleophilic Substitution

Another common method involves the reaction of a p-halomethyl benzoic acid derivative with N-methylpiperazine.[7][11]

Caption: Nucleophilic substitution synthesis pathway.

Experimental Protocol: Synthesis via Nucleophilic Substitution

The following is a generalized protocol based on literature procedures.[7][11]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, dissolve p-chloromethyl benzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide.[11]

-

Addition of Reagents: Add N-methylpiperazine (1.1 equivalents) and an acid scavenger like sodium bicarbonate or sodium hydroxide (1.2 equivalents).[11]

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50°C) and stir for 1-2 hours.[11]

-

Workup and Isolation: After cooling the reaction mixture, it can be subjected to nanofiltration to remove unreacted reagents and salts. The desired product is then precipitated by the addition of an acid, such as hydrogen chloride gas, to form the dihydrochloride salt, which can be isolated by centrifugation.[11]

-

Purification: The crude product can be further purified by recrystallization to achieve a purity of ≥99%.[3]

Applications in Drug Development

The primary and most significant application of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is its role as a key intermediate in the synthesis of Imatinib.[3][7]

Imatinib Synthesis Pathway

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[3][7] The synthesis of Imatinib involves the coupling of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid with other precursor molecules.

Caption: Role in Imatinib synthesis.

The high purity of this intermediate is paramount, as impurities can lead to the formation of undesired byproducts, affecting the efficacy and safety of the final drug product.[9]

Analytical Characterization

To ensure the quality and purity of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, various analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and identifying any impurities.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the substance.

Conclusion

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a cornerstone intermediate in the pharmaceutical industry, particularly in the production of the life-saving anticancer drug Imatinib. Its well-defined synthesis and chemical properties make it a reliable building block for complex molecular architectures. Future research may focus on developing more sustainable and efficient "green" manufacturing processes for this vital compound.[3]

References

- PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

- LookChem. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. [Link]

- LookChem. Exploring 4-[(4-Methyl-1-piperazinyl)

- Home Sunshine Pharma. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. [Link]

- Pratap Organics Pvt. Ltd. (CAS No. 106261-49-8) 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride. [Link]

- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

- PubChem. CID 161692894. [Link]

- MySkinRecipes. This compound. [Link]

- ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of High Purity Pharmaceutical Intermediates: A Focus on 4-(4-Methylpiperazin-1-yl)methyl Benzoic Acid Dihydrochloride. [Link]

Sources

- 1. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 106261-48-7 - TRC - 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid | LGC Standards [lgcstandards.com]

- 3. innospk.com [innospk.com]

- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-48-7 | FM136767 [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. (CAS No. 106261-49-8) 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride - Pratap Organics Pvt. Ltd. [prataporganics.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

A Technical Guide to the Molecular Weight of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the organic compound 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. It details the theoretical calculation of its average molecular weight and monoisotopic mass based on its chemical formula. Furthermore, this document presents a robust, field-proven protocol for the experimental determination and verification of the molecular weight using High-Resolution Mass Spectrometry (HRMS), the industry standard for precise mass analysis of small molecules. An alternative orthogonal method, Diffusion-Ordered NMR Spectroscopy (DOSY), is also discussed. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, providing the necessary theoretical grounding and practical methodologies to ensure accurate molecular characterization.

Introduction

This compound is a distinct organic compound. While its direct applications are still a subject of ongoing research, its structural analogs, such as the methyl version, are recognized as key intermediates in the synthesis of pharmaceuticals. For instance, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is a known intermediate for Imatinib, a targeted therapy for specific types of cancer. This familial relationship suggests the potential utility of the ethyl derivative in drug discovery and development programs.

Accurate determination of molecular weight is a foundational step in the characterization of any chemical entity. It serves as a primary indicator of identity, purity, and structural integrity. An erroneous molecular weight assignment can invalidate experimental data and compromise research outcomes. This guide establishes the theoretical molecular weight of this compound and provides detailed, reliable protocols for its empirical verification.

Theoretical Molecular Weight

The theoretical molecular weight is calculated from the molecular formula, which is determined from the compound's chemical structure.

Chemical Structure: this compound consists of a benzoic acid moiety linked at the 4-position to a piperazine ring via a methylene bridge. The nitrogen atom at the 4-position of the piperazine ring is substituted with an ethyl group.

Molecular Formula: C₁₄H₂₀N₂O₂

The molecular weight is calculated by summing the atomic weights of all constituent atoms. For high-precision applications, it is crucial to distinguish between average molecular weight (using isotopic natural abundance) and monoisotopic mass (using the mass of the most abundant isotope for each element).

1.1. Calculation of Average Molecular Weight

The calculation is based on the standard atomic weights of the elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Calculation: (14 × 12.011) + (20 × 1.008) + (2 × 14.007) + (2 × 15.999) = 168.154 + 20.160 + 28.014 + 31.998 = 248.326 g/mol

1.2. Calculation of Monoisotopic Mass

This calculation uses the mass of the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), which is critical for high-resolution mass spectrometry.

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

¹⁴N: 14.003074 u

-

¹⁶O: 15.994915 u

Calculation: (14 × 12.000000) + (20 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) = 168.000000 + 20.156500 + 28.006148 + 31.989830 = 248.152478 Da

Data Summary Table

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Average Molecular Weight | 248.33 g/mol | [1] |

| Monoisotopic Mass | 248.1525 Da | Calculated |

| CAS Number | 895519-97-8 | [1] |

Experimental Molecular Weight Determination

While theoretical calculations provide a precise expected value, experimental verification is mandatory for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the preferred method for obtaining accurate mass data for small molecules.[2][3]

Primary Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality of Method Choice: HRMS techniques, such as those utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, are chosen for their exceptional mass accuracy (typically < 5 ppm) and sensitivity.[4] This level of precision allows for the unambiguous determination of the elemental composition of the molecular ion, providing the highest degree of confidence in the compound's identity. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form a positive ion ([M+H]⁺).

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a certified calibration standard mixture appropriate for the desired mass range. This step is critical for ensuring high mass accuracy and is a cornerstone of a self-validating system.

-

-

Method Setup (Positive Ion ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analyzer Scan Range: Set a range that comfortably includes the expected protonated molecule, e.g., m/z 100-500.

-

Resolution Setting: Set to the highest practical resolving power (e.g., > 60,000 FWHM) to ensure accurate mass measurement.

-

-

Data Acquisition:

-

Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum.

-

-

Data Analysis and Interpretation:

-

The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Expected m/z: Monoisotopic Mass + Mass of Proton (H⁺) = 248.1525 + 1.0073 = 249.1598 .

-

Identify the peak in the spectrum corresponding to this m/z value.

-

The instrument software will calculate the mass error between the measured m/z and the theoretical m/z. An error of less than 5 ppm provides strong evidence for the correct elemental composition.

-

Workflow for HRMS Analysis

Caption: High-resolution mass spectrometry workflow for molecular weight verification.

Alternative Protocol: Diffusion-Ordered NMR Spectroscopy (DOSY)

Causality of Method Choice: DOSY-NMR provides an orthogonal validation method that does not rely on ionization. It separates the NMR signals of different species in a solution based on their diffusion coefficients, which are related to molecular size and weight.[5] This technique is particularly useful for confirming the molecular weight in solution and assessing potential aggregation.

Methodology Outline:

-

A sample is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) containing an internal standard with a known diffusion coefficient.

-

A DOSY NMR experiment is performed, which applies pulsed field gradients to measure the rate of diffusion for each species.

-

By using an external calibration curve constructed with compounds of known molecular weights, the diffusion coefficient of the analyte can be used to estimate its molecular weight. While less precise than HRMS, this method can provide excellent confirmation with an accuracy of within ±9%.[5]

Conclusion

References

- Gieren, B., et al. (2016). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science.

- Scribd. Determination of Molecular Weight by Mass Spectros.

- Impact Analytical. Molecular Weight Determination.

- Chemistry LibreTexts. 2.2: Molecular Weight Determination. (2022-08-28).

- Royal Society of Chemistry. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients.

- National Institutes of Health. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC.

Sources

- 1. This compound CAS#: 895519-97-8 [chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

Introduction

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. This guide provides an in-depth technical examination of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, a molecule of interest for researchers in medicinal chemistry.

While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage data from its close structural analogue, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, and established first principles of physical chemistry. The primary objective is to provide drug development professionals with a robust framework for understanding, predicting, and—most importantly—experimentally determining the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols, and discuss the critical distinction between kinetic and thermodynamic solubility.

Physicochemical Characterization and Predicted Solubility Profile

Molecular Structure and Ionization Behavior

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

-

Acidic Group: A carboxylic acid moiety (-COOH) on the benzoic acid ring.

-

Basic Groups: Two tertiary amine nitrogens within the piperazine ring.

This dual nature dictates that its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[1][2] The solubility of such ionizable compounds is typically lowest at their isoelectric point (pI), where the net charge of the molecule is zero. At pH values below the pI, the piperazine nitrogens become protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxylic acid group deprotonates to form a carboxylate, resulting in a net negative charge and also increasing solubility. This characteristic "U-shaped" or "saucer-shaped" pH-solubility profile is critical to understand for formulation development.[3][4]

Qualitative Solubility and the Role of a Salt Form

The close structural analogue, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is qualitatively described as being "slightly soluble" or "insoluble" in water.[5][6][7][8] It is, however, soluble in organic solvents.[8] This limited aqueous solubility is a common challenge in drug development.[9]

To overcome this, APIs are often converted into salt forms. For the methyl analogue, the dihydrochloride salt is commonly synthesized, which significantly enhances its water solubility.[10][11] This is a standard strategy for basic compounds, as the salt form readily dissociates in water, yielding the more soluble, ionized form of the drug.[4] It is highly probable that this compound would exhibit similar behavior, and its hydrochloride salt would be the preferred form for development.

Quantitative Solubility Determination: A Methodological Guide

Accurate and reproducible solubility data is essential. In early discovery, high-throughput kinetic assays are often used for screening, while in later-stage development, the "gold standard" thermodynamic equilibrium solubility provides the definitive value for formulation.[9][12]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between these two measurements as they can yield vastly different results and have different applications.[1]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure, pH).[13] It represents the true solubility when the solution is in equilibrium with the most stable solid form of the compound. This is the most reliable value for pre-formulation and is typically determined using the shake-flask method.[14][15]

-

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[2][16] The concentration at which precipitation is first observed is the kinetic solubility. This value often represents the solubility of a metastable or amorphous form and is usually higher than the thermodynamic solubility.[1] While useful for high-throughput screening in early discovery, it can be misleading for development purposes.[1][12]

For the purposes of drug development, obtaining the thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable and widely used technique for measuring thermodynamic solubility.[3][14] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated and that solid material remains in equilibrium with the solution at the end of the experiment.[14]

-

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period, typically 24 to 48 hours.[16][17]

-

Causality: Sufficient agitation time is necessary to allow the system to reach thermodynamic equilibrium. The rate of dissolution and potential phase transformations of the solid material must be accounted for.[13] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid material. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility. Filtration is generally preferred over centrifugation alone.[16]

-

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality: HPLC provides the necessary specificity and sensitivity to accurately quantify the API, even in the presence of impurities or buffer components.

-

-

Data Analysis: Prepare a calibration curve using standards of known concentrations of the API. Use this curve to determine the concentration of the compound in the diluted supernatant, and then back-calculate to find the solubility in the original buffer.

Below is a diagram illustrating the workflow for this gold-standard method.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: pH-Solubility Profiling

For an ionizable compound like this compound, a single solubility value in water is insufficient. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing robust formulations.[9][12]

The protocol involves conducting the shake-flask method described above in parallel using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, and 9.0). The resulting data provides a comprehensive picture of the compound's solubility characteristics.

| pH of Buffer | Predicted Dominant Species | Expected Relative Solubility |

| 1.2 - 2.5 | Cationic (protonated piperazine) | High |

| ~3 - 6 | Zwitterionic / Neutral | Low (near pI) |

| 6.8 - 9.0 | Anionic (deprotonated carboxyl) | High |

The relationship between pH and solubility for an amphoteric compound can be visualized as follows:

Caption: Predicted pH-Solubility Profile for an Amphoteric Compound.

Conclusion

This guide provides the theoretical foundation and detailed, field-proven experimental protocols necessary for researchers to accurately determine the thermodynamic solubility and pH-solubility profile of this compound. The rigorous application of the shake-flask method is the cornerstone of generating the reliable data required to make informed decisions in the drug development process, ensuring that promising candidates are not hindered by avoidable formulation and bioavailability challenges.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-566.

- Avila, M., & White, A. D. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(1), 169-177. [Link]

- Avila, M., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv preprint arXiv:2403.04414. [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Francoeur, N. J., & Koes, D. R. (2020). SolTranNet: A deep learning model for aqueous solubility prediction.

- Gervasio, K. F., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16735-16744. [Link]

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Avdeef, A. (2012). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 1(1), 1-22.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Bückmann, C., et al. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3).

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

- Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. [Link]

- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

- Christensen, J. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.

- Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7.

- Ningbo Inno Pharmchem Co., Ltd. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Chemical Synthesis. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7.

- FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?

- ChemicalBook. (2025). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.

- ChemSino. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.

- PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.

- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.

- ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Biosynth. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

Sources

- 1. ovid.com [ovid.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. crcom.se [crcom.se]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 [homesunshinepharma.com]

- 7. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 8. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-48-7 | FM136767 [biosynth.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid: A Technical Guide

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a substituted benzoic acid moiety, a known pharmacophore, and an N-ethylpiperazine group, which can modulate physicochemical properties such as solubility and basicity. Accurate structural elucidation and purity assessment are paramount for its application in research and pharmaceutical contexts. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the principles of spectroscopic interpretation and data from analogous structures. While experimental data for this specific molecule is not widely published, this guide will construct a detailed theoretical framework for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Groups

The structure of this compound comprises three key components: a 1,4-disubstituted benzene ring, a carboxylic acid group, and an N-ethylpiperazine moiety linked to the aromatic ring via a methylene bridge. The presence of both an acidic proton (carboxylic acid) and basic nitrogen atoms (piperazine) suggests that the molecule may exist as a zwitterion under certain conditions, which can influence its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] |

| Aromatic (Ha) | ~7.9 - 8.1 | Doublet | 2H | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. They are split by the adjacent Hb protons.[3][4] |

| Aromatic (Hb) | ~7.3 - 7.5 | Doublet | 2H | Protons ortho to the electron-donating methylene group are less deshielded than Ha. They are split by the adjacent Ha protons.[3][4] |

| Methylene Bridge (-CH₂-) | ~3.6 - 3.8 | Singlet | 2H | The benzylic protons are deshielded by the adjacent aromatic ring. |

| Piperazine Ring (-CH₂-) | ~2.4 - 2.7 | Multiplet | 8H | The eight protons of the piperazine ring are in a complex spin system and are expected to appear as overlapping multiplets. |

| Ethyl Group (-CH₂CH₃) | ~2.4 - 2.6 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to the three methyl protons, resulting in a quartet. |

| Ethyl Group (-CH₂CH₃) | ~1.0 - 1.2 | Triplet | 3H | The methyl protons of the ethyl group are adjacent to the two methylene protons, resulting in a triplet. |

Causality Behind Experimental Choices: The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can dissolve both the free acid and its potential zwitterionic form, and the acidic proton is typically well-resolved. In contrast, in deuterated chloroform (CDCl₃), the carboxylic acid proton signal can be very broad and its chemical shift concentration-dependent.[5]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C=O) | ~167 - 170 | The carbonyl carbon of an aromatic carboxylic acid is significantly deshielded.[6][7] |

| Aromatic (C-COOH) | ~130 - 132 | The quaternary carbon attached to the carboxylic acid group. |

| Aromatic (C-CH₂) | ~142 - 145 | The quaternary carbon attached to the methylene bridge. |

| Aromatic (CH) | ~128 - 130 | The protonated aromatic carbons. Due to the substitution pattern, two distinct signals are expected.[4][6] |

| Methylene Bridge (-CH₂-) | ~62 - 65 | The benzylic carbon is deshielded by the aromatic ring. |

| Piperazine Ring (-CH₂-) | ~52 - 55 | The carbons of the piperazine ring. |

| Ethyl Group (-CH₂CH₃) | ~52 - 54 | The methylene carbon of the ethyl group. |

| Ethyl Group (-CH₂CH₃) | ~11 - 13 | The methyl carbon of the ethyl group. |

Expertise & Experience: For unambiguous assignment of the quaternary carbons and the closely spaced aromatic CH signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[8][9] HSQC correlates carbons with their directly attached protons, while HMBC reveals longer-range (2-3 bond) C-H correlations.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

The presence of both acidic and basic centers may lead to poor solubility in some solvents. If the compound is zwitterionic, D₂O with a small amount of acid or base may be required to achieve a clear solution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][10][11][12]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[8][9][13] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium | Stretching vibrations of C-H bonds in the methylene bridge, piperazine ring, and ethyl group. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl stretch of an aromatic carboxylic acid is very intense. Conjugation with the benzene ring lowers the frequency compared to an aliphatic carboxylic acid.[9][13] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| C-N Stretch (Amine) | 1000 - 1250 | Medium | Stretching vibrations of the carbon-nitrogen bonds in the piperazine ring. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[9] |

Trustworthiness: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with a strong absorption around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functional group.[8][9][13]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty ATR crystal or the KBr pellet.

-

Acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Predicted MS Data and Interpretation

For this compound (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 248, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Pathways:

-

Loss of the ethyl group: A fragment at m/z = 219, resulting from the cleavage of the ethyl group from the piperazine nitrogen.

-

Cleavage of the piperazine ring: Piperazine derivatives often undergo characteristic ring cleavage, leading to fragments at various lower m/z values.[10][11]

-

Benzylic cleavage: Cleavage of the bond between the methylene bridge and the piperazine ring would result in a stable benzylic cation at m/z = 135.

-

Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) may be observed.

-

Authoritative Grounding: The fragmentation of piperazine-containing compounds is well-documented. The initial fragmentation often involves the cleavage of the bonds alpha to the nitrogen atoms, as these lead to the formation of stable carbocations.[11] The presence of the benzoic acid moiety will also influence the fragmentation, with characteristic losses of water and carbon monoxide from the molecular ion.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.

-

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method. ESI would likely produce the protonated molecule [M+H]⁺ at m/z = 249.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a detailed fragmentation pattern, which is crucial for structural confirmation.

-

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a multi-step process where each spectroscopic technique provides complementary information.

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 3. fiveable.me [fiveable.me]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Potential Biological Targets of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. Drawing from structural analogy, existing literature on related chemical scaffolds, and established principles of medicinal chemistry, we prioritize a key class of enzymes as the most probable targets. Furthermore, we explore plausible secondary targets, including receptors and transporters, based on the prevalent bioactivities of the core piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial stages of target identification and validation. Detailed, field-proven experimental protocols are provided to guide the empirical investigation of these hypotheses, ensuring a rigorous and efficient pathway from compound to biological mechanism.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

This compound is a synthetic organic compound characterized by a central benzoic acid core linked to an ethylpiperazine group via a methylene bridge. While the specific biological activities of this molecule are not yet extensively documented in peer-reviewed literature, its structural features provide compelling clues to its potential pharmacological role. The presence of the 4-(piperazin-1-ylmethyl)benzoic acid scaffold is particularly noteworthy, as it forms a crucial component of several known bioactive agents. This guide will dissect the structure of this compound to postulate its most likely biological targets and provide a detailed roadmap for their experimental validation.